molecular formula C8H16O5S B153867 Ethyl a-D-thiomannopyranoside CAS No. 128946-17-8

Ethyl a-D-thiomannopyranoside

Cat. No.: B153867
CAS No.: 128946-17-8
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-QQGCVABSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl α-D-thiomannopyranoside is a chemical compound with the molecular formula C8H16O5S and a molecular weight of 224.28 g/mol. It is a derivative of mannose, a type of sugar, and is characterized by the presence of an ethyl group and a sulfur atom in its structure. This compound is known for its antimicrobial properties, making it useful in the study of bacterial and fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl α-D-thiomannopyranoside typically involves the reaction of mannose with ethyl thiol under specific conditions. The process generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.

    Thioether Formation: The protected mannose is then reacted with ethyl thiol in the presence of a catalyst, such as a Lewis acid, to form the thioether linkage.

    Deprotection: The protecting groups are removed to yield Ethyl α-D-thiomannopyranoside.

Industrial Production Methods

Industrial production of Ethyl α-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl α-D-thiomannopyranoside undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl α-D-thiomannopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its antimicrobial properties make it useful in studying bacterial and fungal infections.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of Ethyl α-D-thiomannopyranoside is primarily due to its ability to interfere with the cell wall synthesis of bacteria and fungi. The sulfur atom in its structure plays a crucial role in disrupting the normal function of enzymes involved in cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-mannopyranoside: Similar structure but with a methyl group instead of an ethyl group.

    4-Nitrophenyl α-D-mannopyranoside: Contains a nitrophenyl group, used as a substrate for enzyme assays.

    4-Methylumbelliferyl α-D-mannopyranoside: Contains a fluorescent group, used in biochemical assays.

Uniqueness

Ethyl α-D-thiomannopyranoside is unique due to the presence of the sulfur atom and the ethyl group, which confer specific antimicrobial properties not found in its analogs. This makes it particularly useful in applications where antimicrobial activity is desired.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-QQGCVABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl a-D-thiomannopyranoside
Reactant of Route 2
Reactant of Route 2
Ethyl a-D-thiomannopyranoside
Reactant of Route 3
Ethyl a-D-thiomannopyranoside
Reactant of Route 4
Ethyl a-D-thiomannopyranoside
Reactant of Route 5
Ethyl a-D-thiomannopyranoside
Reactant of Route 6
Ethyl a-D-thiomannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.